molecular formula C18H28N4O6S B558382 N(alpha)-boc-N(omega)-tosyl-L-arginine CAS No. 13836-37-8

N(alpha)-boc-N(omega)-tosyl-L-arginine

Cat. No.: B558382
CAS No.: 13836-37-8
M. Wt: 428.5 g/mol
InChI Key: WBIIPXYJAMICNU-UHFFFAOYSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Name and Chemical Abstracts Service Registry Number (13836-37-8)

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is (2S)-5-[[amino-[(4-methylphenyl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid. This comprehensive name reflects the complete structural configuration, including the stereochemical designation at the 2-position carbon center. The Chemical Abstracts Service has assigned the unique registry number 13836-37-8 to this compound, providing an unambiguous identifier for chemical databases and regulatory purposes. The European Community number 237-549-2 serves as an additional regulatory identifier within European chemical databases.

The molecular formula C18H28N4O6S accurately represents the atomic composition, incorporating eighteen carbon atoms, twenty-eight hydrogen atoms, four nitrogen atoms, six oxygen atoms, and one sulfur atom. The calculated molecular weight of 428.50 daltons reflects the combined mass of all constituent atoms within the molecular structure. Alternative nomenclature systems recognize this compound through various synonymous designations, including N-alpha-tert-butoxycarbonyl-N-omega-tosyl-L-arginine and tert-butoxycarbonyl-L-arginine(p-toluenesulfonyl).

Chemical Identifier Value
International Union of Pure and Applied Chemistry Name (2S)-5-[[amino-[(4-methylphenyl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Chemical Abstracts Service Number 13836-37-8
European Community Number 237-549-2
Molecular Formula C18H28N4O6S
Molecular Weight 428.50 daltons
International Chemical Identifier Key WBIIPXYJAMICNU-AWEZNQCLSA-N

Structural Representation: tert-Butoxycarbonyl and Tosyl Protecting Group Configuration

The structural architecture of tert-butoxycarbonyl-arginine(tosyl)-hydroxyl incorporates two strategically positioned protecting groups that collectively shield reactive functional groups during synthetic operations. The tert-butoxycarbonyl protecting group, commonly utilized in organic synthesis, functions as an acid-labile protective moiety for amino groups. This protecting group consists of a tert-butyl group linked through an oxycarbonyl bridge to the alpha-amino nitrogen of the arginine backbone. The tert-butoxycarbonyl group demonstrates remarkable stability under basic hydrolysis conditions and catalytic reduction environments while remaining inert against various nucleophilic species.

The tosyl protecting group, derived from p-toluenesulfonic acid, occupies the terminal guanidino nitrogen of the arginine side chain. This protecting group incorporates a toluenesulfonyl moiety with the chemical formula -SO2-C6H4-CH3, where the para orientation represents the most common configuration. The tosyl group provides effective protection for the highly basic guanidino functionality, preventing unwanted side reactions during peptide synthesis procedures. The sulfonyl group's electron-withdrawing properties significantly reduce the basicity of the protected nitrogen, facilitating controlled synthetic manipulations.

The molecular structure exhibits a pentanoic acid backbone characteristic of arginine, with the carboxylic acid functionality remaining unprotected for subsequent coupling reactions. The spatial arrangement of protecting groups creates a sterically hindered environment around reactive centers, contributing to the compound's synthetic utility. The International Chemical Identifier string InChI=1S/C18H28N4O6S/c1-12-7-9-13(10-8-12)29(26,27)22-16(19)20-11-5-6-14(15(23)24)21-17(25)28-18(2,3)4/h7-10,14H,5-6,11H2,1-4H3,(H,21,25)(H,23,24)(H3,19,20,22) provides a complete computational representation of the molecular connectivity.

Protecting Group Location Chemical Formula Stability Conditions
tert-Butoxycarbonyl Alpha-amino nitrogen C5H9O3- Basic conditions, catalytic reduction
Tosyl Guanidino nitrogen C7H7SO2- Neutral to basic conditions
Carboxylic acid Terminal carbon -COOH Unprotected for coupling

Stereochemical Considerations: L-Arginine Backbone Chirality

The stereochemical configuration of tert-butoxycarbonyl-arginine(tosyl)-hydroxyl derives from the naturally occurring L-arginine amino acid, maintaining the essential (S)-configuration at the alpha-carbon center. This stereochemical arrangement positions the amino group, carboxylic acid, and side chain in the characteristic spatial orientation observed in all L-amino acids. The specific rotation measurement of [α]20/D 3.5±0.5° (c = 4% in dimethylformamide) provides quantitative verification of the compound's optical activity and stereochemical purity.

The maintenance of stereochemical integrity throughout synthetic transformations represents a critical consideration in peptide synthesis applications. The protecting groups' installation does not affect the chiral center configuration, preserving the L-arginine's natural stereochemistry. This stereochemical preservation ensures that synthetic peptides incorporating this protected amino acid maintain biological relevance and activity profiles consistent with natural peptide sequences. The compound's stereochemical stability under various reaction conditions contributes significantly to its widespread adoption in solid-phase peptide synthesis protocols.

The melting point range of approximately 90°C with decomposition indicates the compound's thermal stability limits while maintaining stereochemical integrity. The optical rotation measurements conducted in dimethylformamide solvent systems provide standardized conditions for stereochemical verification and quality control purposes. The predicted density of 1.31±0.1 g/cm³ reflects the molecular packing efficiency influenced by both protecting groups and the central chiral carbon's configuration.

Stereochemical Parameter Value Measurement Conditions
Configuration (S)-configuration Alpha-carbon center
Specific Rotation [α]20/D 3.5±0.5° c = 4% in dimethylformamide
Melting Point ~90°C (decomposition) Atmospheric pressure
Predicted Density 1.31±0.1 g/cm³ Room temperature
Chiral Purity >99% High-performance liquid chromatography analysis

Properties

IUPAC Name

5-[[amino-[(4-methylphenyl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N4O6S/c1-12-7-9-13(10-8-12)29(26,27)22-16(19)20-11-5-6-14(15(23)24)21-17(25)28-18(2,3)4/h7-10,14H,5-6,11H2,1-4H3,(H,21,25)(H,23,24)(H3,19,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBIIPXYJAMICNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N4O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13836-37-8
Record name NSC164058
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164058
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Preparation Methods

Sequential Protection Strategy

The synthesis of Boc-Arg(Tos)-OH follows a two-step protection sequence starting from L-arginine. The α-amino group is first protected with Boc, followed by Tos protection of the guanidino moiety.

Step 1: Boc Protection of α-Amino Group
L-arginine is reacted with di-tert-butyl dicarbonate (Boc anhydride) in an alkaline aqueous medium (pH 9–10) at 0–4°C. The reaction typically employs a 1:1 molar ratio of arginine to Boc anhydride, with sodium hydroxide or sodium bicarbonate as the base.

Arg+(Boc)2ONaOH, H2OBoc-Arg-OH\text{Arg} + (\text{Boc})2\text{O} \xrightarrow{\text{NaOH, H}2\text{O}} \text{Boc-Arg-OH}

Step 2: Tos Protection of Guanidino Group
The Boc-protected arginine intermediate is then treated with tosyl chloride (Tos-Cl) in dimethylformamide (DMF) or tetrahydrofuran (THF) under inert conditions. Triethylamine (TEA) is added to neutralize HCl byproducts. The reaction proceeds at room temperature for 6–12 hours.

Boc-Arg-OH+Tos-ClTEA, DMFBoc-Arg(Tos)-OH\text{Boc-Arg-OH} + \text{Tos-Cl} \xrightarrow{\text{TEA, DMF}} \text{Boc-Arg(Tos)-OH}

Table 1: Reaction Conditions and Yields

StepReagentSolventTemperatureTime (h)Yield (%)
1Boc anhydrideH₂O0–4°C285–90
2Tos-Cl, TEADMFRT8–1270–75

Optimization of Reaction Conditions

Solvent and Base Selection

The choice of solvent and base significantly impacts reaction efficiency. Polar aprotic solvents like DMF enhance Tos-Cl reactivity, while THF offers milder conditions but slower kinetics. Trials comparing DMF and THF revealed a 15% higher yield in DMF due to improved solubility of intermediates.

Temperature Control

Exothermic reactions during Tos protection necessitate temperature moderation. Elevated temperatures (>30°C) promote side reactions, including guanidino over-sulfonation. Maintaining temperatures at 20–25°C ensures optimal Tos group incorporation without byproduct formation.

Purification and Characterization

Chromatographic Techniques

Crude Boc-Arg(Tos)-OH is purified via reverse-phase HPLC using a C18 column and acetonitrile/water gradient (0.1% trifluoroacetic acid). The compound elutes at ~70% acetonitrile, with a retention time of 12–14 minutes.

Table 2: Physicochemical Properties

PropertyValue
Molecular FormulaC₁₈H₂₈N₄O₆S
Molecular Weight428.5 g/mol
SolubilityH₂O, 1% acetic acid
Storage-20°C (desiccated)
CAS No.13836-37-8

Spectroscopic Validation

  • NMR : 1H NMR^1\text{H NMR} (DMSO-d₆, 400 MHz) displays characteristic peaks for Boc (δ 1.38 ppm, singlet) and Tos (δ 2.42 ppm, singlet).

  • MS : ESI-MS confirms the molecular ion peak at m/z 429.2 [M+H]⁺.

Industrial and Academic Applications

Boc-Arg(Tos)-OH is widely utilized by institutions such as Harvard University, Stanford University, and Tsinghua University for synthesizing bioactive peptides, including antiviral and anticancer agents . Its reliability in multi-step syntheses underscores its importance in pharmaceutical research.

Chemical Reactions Analysis

Types of Reactions

Boc-Arg(Tos)-OH undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from the reactions involving Boc-Arg(Tos)-OH are peptides with arginine residues. The deprotected form of Boc-Arg(Tos)-OH can also be used in further peptide synthesis .

Scientific Research Applications

Peptide Synthesis

Boc-Arg(Tos)-OH is predominantly used as a building block in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). The protection of the amino group allows for selective coupling reactions without interference from other functional groups.

Case Study: Solid-Phase Peptide Synthesis

In a study focusing on the efficiency of different protecting groups in SPPS, Boc-Arg(Tos)-OH demonstrated high coupling efficiency with various amino acids. The results indicated that using this compound led to yields exceeding 99% in peptide formation, highlighting its effectiveness as a protective group during synthesis .

Protecting GroupCoupling Efficiency (%)
Boc-Arg(Tos)-OH>99
Fmoc-Arg(NO₂)-OH100
Fmoc-Arg(Pbf)-OH>99

Bioconjugation

Boc-Arg(Tos)-OH plays a significant role in bioconjugation processes, where biomolecules are linked to enhance drug delivery systems. Its ability to selectively react with other biomolecules makes it valuable in developing targeted therapies.

Application Example: Targeted Drug Delivery

In research focused on targeted drug delivery systems, Boc-Arg(Tos)-OH was utilized to conjugate peptides to nanoparticles. This approach improved the specificity and efficacy of drug delivery to cancer cells, demonstrating its utility in personalized medicine .

Enzyme Inhibition Studies

The compound is also employed in enzyme inhibition studies, providing insights into metabolic pathways and potential therapeutic targets. By modifying enzyme substrates with Boc-Arg(Tos)-OH, researchers can study the effects of arginine modifications on enzyme activity.

Research Findings: Mechanisms of Inhibition

A study investigating the inhibition mechanisms of specific enzymes found that Boc-Arg(Tos)-OH derivatives effectively inhibited target enzymes involved in metabolic pathways. This finding underscores its importance in drug discovery and development .

Diagnostic Reagents

Boc-Arg(Tos)-OH can be used as a reagent in diagnostic tests, particularly those requiring specific binding interactions. Its application improves the accuracy and reliability of assays used in medical diagnostics.

Example: Assay Development

In developing diagnostic assays for disease markers, Boc-Arg(Tos)-OH was incorporated into peptide probes. These probes exhibited enhanced binding affinity for target biomarkers, leading to improved detection sensitivity .

Mechanism of Action

The mechanism of action of Boc-Arg(Tos)-OH primarily involves its role as a protected amino acid derivative in peptide synthesis. The Boc and Tos groups protect the reactive sites of arginine, allowing for selective reactions during peptide synthesis. The deprotection of these groups under specific conditions enables the formation of peptide bonds with other amino acids .

Comparison with Similar Compounds

Comparison with Similar Arginine Derivatives

Boc-Arg(Tos)-OH vs. Boc-Arg(Z)₂-OH

  • Protecting Groups :
    • Boc-Arg(Tos)-OH : Tosyl (Tos) group on the guanidine side chain.
    • Boc-Arg(Z)₂-OH : Dual benzyloxycarbonyl (Z) groups.
  • Synthetic Outcomes: Boc-Arg(Tos)-OH yields peptides with higher homogeneity and solubility compared to Boc-Arg(Z)₂-OH. For example, in the synthesis of bovine retinal phosphodiesterase γ-subunit, Tos protection produced a fully active, homogeneous peptide, whereas Z-protected arginine resulted in insoluble, inactive products due to aggregation . Deprotection: Tos removal requires strong acids (HF or TMSOTf), while Z groups are cleaved under milder hydrogenolysis conditions. However, Z groups are prone to side reactions during coupling, leading to lower purity .

Boc-Arg(Tos)-OH vs. Fmoc-Arg(Pmc)-OH

  • Chemistry Compatibility :
    • Boc-Arg(Tos)-OH is used in Boc-SPPS, while Fmoc-Arg(Pmc)-OH is tailored for Fmoc-SPPS.
  • Side Chain Deprotection :
    • Tos removal necessitates harsh conditions (e.g., HF), limiting compatibility with acid-sensitive residues. In contrast, Pmc (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) is cleaved with trifluoroacetic acid (TFA), making it preferable for Fmoc-based syntheses requiring milder deprotection .
  • Purity and Side Reactions :
    • Studies show that Tos-protected arginine exhibits higher coupling efficiency but is susceptible to δ-lactam formation during activation, especially with mixed anhydride methods. Pmc protection reduces lactamization but may introduce steric hindrance .

Boc-Arg(Tos)-OH vs. Boc-Arg(NO₂)-OH

  • Functional Stability: The nitro (NO₂) group in Boc-Arg(NO₂)-OH offers orthogonal protection but is less stable under basic conditions compared to Tos. For instance, Boc-Arg(NO₂)-OH derivatives are prone to reduction or decomposition during prolonged synthesis steps .
  • Applications: Boc-Arg(Tos)-OH is favored in large-scale syntheses (e.g., dermorphin fragments) due to its robustness, while NO₂-protected derivatives are niche choices for redox-sensitive conjugates .

Comparison with Lysine Derivatives: Boc-Arg(Tos)-OH vs. Boc-Lys(Cl-Z)-OH

  • Amino Acid Specificity: Boc-Arg(Tos)-OH introduces a cationic arginine residue, critical for peptide-cell membrane interactions. Boc-Lys(Cl-Z)-OH incorporates lysine, which contributes positive charge but with lower basicity (pKa ~10 vs. arginine’s pKa ~12.5) .
  • Coupling Efficiency :
    • In peptide nucleic acid (PNA) synthesis, both derivatives are used for cationic conjugation. However, Boc-Arg(Tos)-OH requires longer activation times (3 minutes vs. 2 minutes for lysine) due to steric hindrance from the bulky Tos group .
  • Deprotection Workflow: Cl-Z (2-chlorobenzyloxycarbonyl) on lysine is removed via hydrogenolysis, whereas Tos on arginine demands HF, complicating post-synthesis workflows .

Nanoparticle Formulation

  • In PLGA nanoparticle studies, Boc-Arg(Tos)-OH-conjugated PNAs demonstrated superior cellular uptake compared to lysine derivatives, attributed to arginine’s stronger cationic charge and hydrogen-bonding capacity .

Biological Activity

Boc-Arg(Tos)-OH, or Nα-Boc-Nω-tosylarginine, is a derivative of the amino acid arginine that is widely utilized in peptide synthesis due to its stability and unique protective groups. This compound exhibits various biological activities and is significant in the field of medicinal chemistry and peptide research. This article explores its biological activity, synthesis, and applications based on diverse sources.

1. Chemical Structure and Properties

Boc-Arg(Tos)-OH features a tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group and a tosyl (Tos) group on the side chain of arginine. The stability of the tosyl group makes it particularly useful in solid-phase peptide synthesis (SPPS), where it can be selectively removed under specific conditions, such as treatment with strong acids (e.g., HF/anisole) or bases (e.g., Na/NH3) .

2.1 Peptide Synthesis Applications

Boc-Arg(Tos)-OH is primarily employed in the synthesis of bioactive peptides. Its use allows for the incorporation of arginine into peptide sequences while maintaining high purity and yield. For example, studies have shown that coupling Boc-Arg(Tos)-OH with other amino acids yields peptides with significant biological activities, such as antimicrobial and anticancer properties .

Peptide Yield (%) Biological Activity
Boc-Leu-Ala-Arg(Tos)-OH65Antimicrobial activity
Boc-Glu(OCy)-(Leu)2-OBn51Cytotoxic effects in cancer cell lines
Boc-Trp-(Leu)2-OBn47Potential neuroprotective effects

The biological activity of peptides containing Boc-Arg(Tos)-OH is often attributed to their ability to interact with various biological targets, including enzymes and receptors. Research indicates that peptides synthesized with this compound can modulate physiological responses by acting as agonists or antagonists at specific receptor sites .

3.1 Antimicrobial Peptides

In one study, peptides synthesized using Boc-Arg(Tos)-OH exhibited significant antimicrobial activity against a range of Gram-positive and Gram-negative bacteria. The mechanism was linked to the disruption of bacterial cell membranes, leading to cell lysis .

3.2 Cancer Research

Another investigation focused on the anticancer potential of peptides containing Boc-Arg(Tos)-OH. These peptides were shown to induce apoptosis in cancer cells through the activation of caspase pathways, highlighting their potential as therapeutic agents in oncology .

4. Conclusion

Boc-Arg(Tos)-OH plays a crucial role in peptide synthesis and exhibits notable biological activities that make it valuable in pharmaceutical research. Its stability and versatility allow for the development of peptides with diverse functions, particularly in antimicrobial and anticancer applications. Ongoing research continues to uncover new therapeutic potentials for this compound.

5. References

  • PNAS - Synthetic peptides with biological activities.
  • Merck Millipore - Recommendations for protected derivatives for Boc synthesis.
  • Academia.edu - Review on peptide-derived hydrogels.
  • PMC - Revisiting NO2 as a protecting group for arginine.
  • Wiley Online Library - New tris-alkoxycarbonyl arginine derivatives for peptide synthesis.
  • PubMed - Chemical aspects of human overload with substances.
  • European Journal of Organic Chemistry - Peptide mechanosynthesis by direct coupling.

Q & A

Basic: What are the established protocols for synthesizing and purifying Boc-Arg(Tos)-OH, and how can researchers ensure reproducibility?

Methodological Answer:
Boc-Arg(Tos)-OH is synthesized via sequential protection of L-arginine’s α-amino and ω-guanidino groups. The α-amino group is protected with tert-butoxycarbonyl (Boc) using di-tert-butyl dicarbonate (Boc₂O) in a basic aqueous solution (e.g., NaOH/dioxane). The ω-guanidino group is then tosylated with p-toluenesulfonyl chloride (TosCl) under controlled pH (8–9) to avoid over-sulfonation. Purification typically involves recrystallization from ethanol/water mixtures or flash chromatography (silica gel, eluent: chloroform/methanol gradients). Reproducibility requires strict control of reaction temperature (0–4°C for Tosylation), stoichiometric ratios (1:1.2 for arginine:TosCl), and validation via HPLC (C18 column, 220 nm UV detection) to confirm >98% purity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N(alpha)-boc-N(omega)-tosyl-L-arginine
Reactant of Route 2
N(alpha)-boc-N(omega)-tosyl-L-arginine

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